molecular formula C14H10F3NO3 B7959675 4-(4-(Trifluoromethoxy)phenyl)picolinic acid methyl ester

4-(4-(Trifluoromethoxy)phenyl)picolinic acid methyl ester

Cat. No.: B7959675
M. Wt: 297.23 g/mol
InChI Key: HCCUHOVQKDJMDR-UHFFFAOYSA-N
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Description

4-(4-(Trifluoromethoxy)phenyl)picolinic acid methyl ester is a chemical compound known for its unique structural features and potential applications in various fields. It contains a trifluoromethoxy group attached to a phenyl ring, which is further connected to a picolinic acid methyl ester moiety. This compound is of interest due to its potential use in pharmaceuticals, agrochemicals, and material sciences.

Preparation Methods

The synthesis of 4-(4-(Trifluoromethoxy)phenyl)picolinic acid methyl ester typically involves several steps, including the formation of the trifluoromethoxyphenyl intermediate and its subsequent coupling with picolinic acid methyl ester. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Chemical Reactions Analysis

4-(4-(Trifluoromethoxy)phenyl)picolinic acid methyl ester can undergo various chemical reactions, including:

Scientific Research Applications

4-(4-(Trifluoromethoxy)phenyl)picolinic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-(Trifluoromethoxy)phenyl)picolinic acid methyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-(4-(Trifluoromethoxy)phenyl)picolinic acid methyl ester can be compared with other similar compounds, such as trifluoromethylpyridines and other trifluoromethoxy-substituted aromatic compounds. These compounds share similar structural features but may differ in their reactivity, stability, and specific applications . The unique combination of the trifluoromethoxy group and picolinic acid methyl ester moiety makes this compound distinct and valuable for various research and industrial purposes.

Properties

IUPAC Name

methyl 4-[4-(trifluoromethoxy)phenyl]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c1-20-13(19)12-8-10(6-7-18-12)9-2-4-11(5-3-9)21-14(15,16)17/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCUHOVQKDJMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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